molecular formula C17H21N7O2 B2697299 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1421442-98-9

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2697299
CAS No.: 1421442-98-9
M. Wt: 355.402
InChI Key: DYDRNYOTBJYXDF-UHFFFAOYSA-N
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Description

The compound “N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It has a molecular formula of C18H19N7O .

Scientific Research Applications

Amplification of Phleomycin Activity

  • The compound has been researched for its role in amplifying the activity of phleomycin, a chemotherapeutic agent, against bacterial strains like Escherichia coli. This application highlights the potential of the compound in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Anticancer and Anti-5-Lipoxygenase Agents

  • A novel series of pyrazolopyrimidines derivatives, structurally similar to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promising results in cytotoxicity tests against cancer cell lines, indicating potential applications in cancer treatment (Rahmouni et al., 2016).

Histone Deacetylase Inhibition

  • Related compounds have been investigated as histone deacetylase (HDAC) inhibitors, a class of compounds used in cancer therapy. The isotype-selective inhibition of HDACs suggests potential applications in oncology, particularly in targeting specific cancer types (Zhou et al., 2008).

Antimicrobial Applications

  • Derivatives of pyrimidinones and oxazinones, structurally related to the compound, were synthesized and evaluated as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities, suggesting the potential use of the compound in developing new antimicrobial agents (Hossan et al., 2012).

Antiviral and Antitumor Activities

  • Various analogs and derivatives of pyrimidines have been explored for their antiviral and antitumor properties. This research indicates that the compound or its derivatives could be effective in treating viral infections and certain types of cancer (Liu et al., 1996).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential biological activities. Given the biological activities observed for similar compounds , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

Target of Action

The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.

Mode of Action

This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.

Pharmacokinetics

The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRNYOTBJYXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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